molecular formula C24H19NO4S3 B12160228 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate

2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate

Cat. No.: B12160228
M. Wt: 481.6 g/mol
InChI Key: MRVSEHDDVSSGTP-KGENOOAVSA-N
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Description

  • This compound is a mouthful, so let’s break it down. Its systematic name is 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate .
  • The molecular formula is C₂₃H₂₁NO₅S₂ , and its CAS number is 374100-54-6 .
  • Structurally, it combines a phenyl ring, a thiophene ring, and a thiazolidinone moiety.
  • Thiophene derivatives often exhibit interesting electronic and biological properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These would vary based on the specific reaction. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular pathways.

      Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Exploring its use in materials science (e.g., organic electronics).

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are elusive. it likely interacts with biological targets (e.g., proteins, nucleic acids) to exert its effects.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of phenyl, thiophene, and thiazolidinone motifs sets it apart.

      Similar Compounds:

    Remember, this compound’s intricate structure offers exciting avenues for research and application

    Properties

    Molecular Formula

    C24H19NO4S3

    Molecular Weight

    481.6 g/mol

    IUPAC Name

    [2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] thiophene-2-carboxylate

    InChI

    InChI=1S/C24H19NO4S3/c1-15(17-7-4-3-5-8-17)25-22(26)21(32-24(25)30)14-16-10-11-18(19(13-16)28-2)29-23(27)20-9-6-12-31-20/h3-15H,1-2H3/b21-14+

    InChI Key

    MRVSEHDDVSSGTP-KGENOOAVSA-N

    Isomeric SMILES

    CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)/SC2=S

    Canonical SMILES

    CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)SC2=S

    Origin of Product

    United States

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